molecular formula C16H26ClNO4S B7454203 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No. B7454203
M. Wt: 363.9 g/mol
InChI Key: SKUNVOGBRGWPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as CB-13, is a synthetic compound that belongs to the family of cannabimimetic indoles. CB-13 has been found to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This compound has gained interest among researchers due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabis, while CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune responses.
Biochemical and physiological effects:
4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its ability to bind to the CB1 and CB2 receptors in the brain, which can be used to study the effects of cannabinoids on the brain and immune system. 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been found to have potential therapeutic applications in various medical conditions. The limitations of using 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments include its potential for psychoactive effects and the need for careful dosing to avoid adverse effects.

Future Directions

Future research on 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide could focus on its potential therapeutic applications in various medical conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also investigate the effects of 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide on the immune system and inflammation, as well as its potential as a treatment for cancer. Additionally, research could focus on developing new synthetic compounds based on 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide with improved therapeutic properties and reduced side effects.

Synthesis Methods

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-methylpropan-1-ol and sulfuric acid to obtain the intermediate sulfonate ester. The final product is obtained by reacting the sulfonate ester with ammonia in the presence of a palladium catalyst.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO4S/c1-11(2)9-18(10-12(3)4)23(19,20)16-8-14(21-5)13(17)7-15(16)22-6/h7-8,11-12H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUNVOGBRGWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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